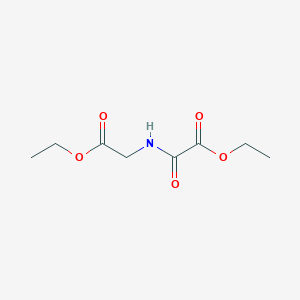

Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate

Vue d'ensemble

Description

Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO5 and its molecular weight is 203.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been shown to have anticancer properties, suggesting potential targets within cancer cells .

Mode of Action

It has been suggested that similar compounds mitigate drug resistance and synergize with a variety of cancer therapies in leukemia cells . This suggests that the compound may interact with its targets to alter cellular functions and promote cell death in cancer cells .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently under investigation. It is known that similar compounds can inhibit tumor cell growth through the induction of apoptosis . This suggests that the compound may affect pathways related to cell growth and survival .

Result of Action

The compound has been shown to have cytotoxic effects against a wide range of hematologic and solid tumor cells . It is suggested that the compound induces apoptosis, leading to cell death . The detailed mechanism of its selectivity toward drug-resistant cancer cells is under investigation .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

Activité Biologique

Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, a compound characterized by its unique structure and functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C₈H₁₃N₁O₅

- Molecular Weight : 203.19 g/mol

- CAS Number : [Not specified in results]

The compound features an ethoxy group and an amino functionality, which are crucial for its biological interactions.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

- Inhibition of Antiapoptotic Proteins : Analogous compounds have been shown to inhibit antiapoptotic Bcl-2 family proteins, which are often overexpressed in cancer cells, contributing to drug resistance. By antagonizing these proteins, the compound may induce apoptosis in malignant cells .

- Calcium Homeostasis Modulation : The interaction with intracellular calcium levels is another proposed mechanism. Alterations in calcium homeostasis can influence various signaling pathways involved in cell survival and death, particularly in multidrug-resistant (MDR) cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the decomposition of similar compounds generates ROS, which plays a pivotal role in inducing cytotoxicity and apoptosis independently of the original compound's action on Bcl-2 proteins .

Anticancer Activity

Several studies have explored the anticancer potential of this compound and its analogs:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against various cancer cell lines, particularly those overexpressing Bcl-2 proteins. |

| Study B | Showed that the compound induced apoptosis through ROS generation, enhancing the efficacy of traditional chemotherapeutics. |

| Study C | Investigated the compound's ability to reverse MDR in specific cancer models by modulating calcium signaling pathways. |

Pharmacological Studies

Pharmacological evaluations have indicated that this compound can enhance the therapeutic index of existing anticancer agents when used in combination therapies. This is particularly relevant for patients with tumors exhibiting high levels of drug resistance.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate ethyl acetate derivatives and amine functionalities. Structural modifications can lead to analogs with varying degrees of potency and selectivity towards specific biological targets .

Applications De Recherche Scientifique

Chemistry

Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate serves as a versatile reagent in organic synthesis. It is used to create more complex molecules through various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids | KMnO, CrO |

| Reduction | Forms corresponding alcohols | LiAlH, NaBH |

| Substitution | Replaces ethoxy group with other functional groups | Amines, thiols under basic conditions |

Biology

In biological research, this compound is utilized to study enzyme kinetics and protein-ligand interactions. Its ability to act as an enzyme inhibitor or activator makes it a valuable tool for investigating metabolic pathways and cellular processes.

Case Study:

A study published in Bioorganic & Medicinal Chemistry Letters explored the compound's role in modulating enzyme activity, demonstrating its potential as a lead compound for drug development .

Medicine

This compound is under investigation for its pharmaceutical applications, particularly in the synthesis of novel therapeutic agents. Its unique structural features allow for the development of compounds with specific biological activities.

Example Application:

Research has indicated that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for further exploration in treating inflammatory diseases .

Industry

In industrial applications, this compound is used as a building block for specialty chemicals. Its versatility allows it to be integrated into various production processes, enhancing the efficiency and effectiveness of chemical manufacturing.

Propriétés

IUPAC Name |

ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-3-13-6(10)5-9-7(11)8(12)14-4-2/h3-5H2,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXMDHFQXBWTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381419 | |

| Record name | Ethyl N-[ethoxy(oxo)acetyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29655-79-6 | |

| Record name | Ethyl N-[ethoxy(oxo)acetyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.